N-(Pyridin-3-yl)-1H-indazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Pyridin-3-yl)-1H-indazole-3-carboxamide: is a heterocyclic compound that features both pyridine and indazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Pyridin-3-yl)-1H-indazole-3-carboxamide typically involves the formation of the indazole ring followed by the introduction of the pyridine moiety. One common method involves the cyclization of hydrazine derivatives with ortho-substituted aromatic aldehydes to form the indazole core. This is followed by the coupling of the indazole with a pyridine derivative under amide bond-forming conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N-(Pyridin-3-yl)-1H-indazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-(Pyridin-3-yl)-1H-indazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(Pyridin-3-yl)-1H-indazole-3-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit kinases involved in cell signaling, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- N-(Pyridin-2-yl)-1H-indazole-3-carboxamide
- N-(Pyridin-4-yl)-1H-indazole-3-carboxamide
- N-(Pyridin-3-yl)-1H-indazole-3-sulfonamide
Uniqueness
N-(Pyridin-3-yl)-1H-indazole-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for drug discovery .
Properties
Molecular Formula |
C13H10N4O |
---|---|
Molecular Weight |
238.24 g/mol |
IUPAC Name |
N-pyridin-3-yl-1H-indazole-3-carboxamide |
InChI |
InChI=1S/C13H10N4O/c18-13(15-9-4-3-7-14-8-9)12-10-5-1-2-6-11(10)16-17-12/h1-8H,(H,15,18)(H,16,17) |
InChI Key |
ZAJIGDRNQATPPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN2)C(=O)NC3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.